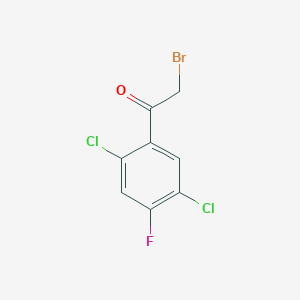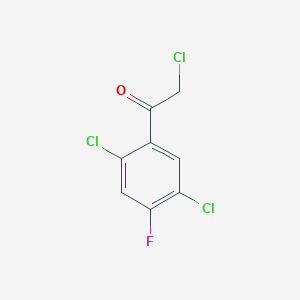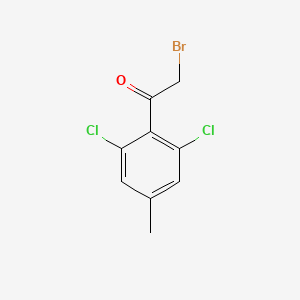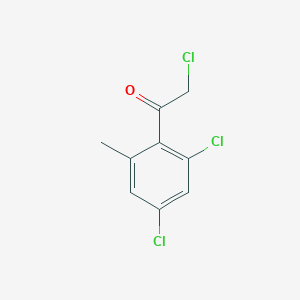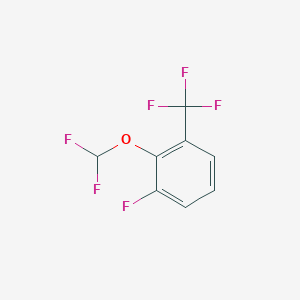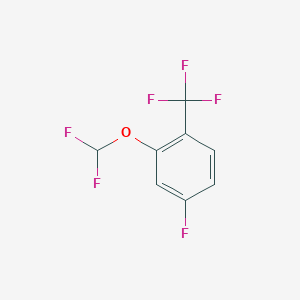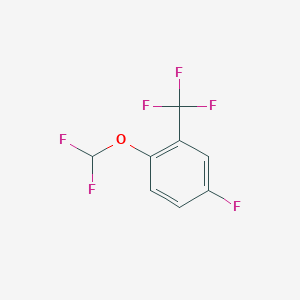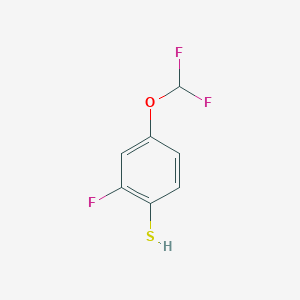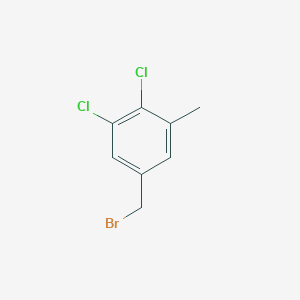
3,4-Difluoro-5-methylbenzyl chloride
Descripción general
Descripción
3,4-Difluoro-5-methylbenzyl chloride: is an organic compound with the molecular formula C8H7ClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylbenzyl chloride typically involves the chlorination of 3,4-Difluoro-5-methylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3,4-Difluoro-5-methylbenzyl alcohol+SOCl2→3,4-Difluoro-5-methylbenzyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluoro-5-methylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like KMnO4 and CrO3 are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,4-Difluoro-5-methylbenzylamine, 3,4-Difluoro-5-methylbenzyl alcohol, and 3,4-Difluoro-5-methylbenzyl thiol can be formed.
Oxidation Products: Oxidation of the methyl group can yield 3,4-Difluoro-5-methylbenzoic acid or 3,4-Difluoro-5-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Difluoro-5-methylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated benzyl derivatives on biological systems. It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-methylbenzyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The presence of fluorine atoms enhances the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
3,4-Difluorobenzyl chloride: Similar structure but lacks the methyl group at the 5 position.
3,5-Difluoro-2-methylbenzyl chloride: Similar structure but has fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position.
4-Fluoro-3-methylbenzyl chloride: Contains only one fluorine atom at the 4 position and a methyl group at the 3 position.
Uniqueness: 3,4-Difluoro-5-methylbenzyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Propiedades
IUPAC Name |
5-(chloromethyl)-1,2-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOSCXXRPKBHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




